5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole 5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole
Brand Name: Vulcanchem
CAS No.: 851682-14-9
VCID: VC8184901
InChI: InChI=1S/C11H9NO3/c1-12-8-4-7-9(13)5-15-10(7)2-6(8)3-11(12)14/h2,4H,3,5H2,1H3
SMILES: CN1C(=O)CC2=CC3=C(C=C21)C(=O)CO3
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole

CAS No.: 851682-14-9

Cat. No.: VC8184901

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole - 851682-14-9

Specification

CAS No. 851682-14-9
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name 5-methyl-7H-furo[2,3-f]indole-3,6-dione
Standard InChI InChI=1S/C11H9NO3/c1-12-8-4-7-9(13)5-15-10(7)2-6(8)3-11(12)14/h2,4H,3,5H2,1H3
Standard InChI Key GBOGYXAIGHOMEV-UHFFFAOYSA-N
SMILES CN1C(=O)CC2=CC3=C(C=C21)C(=O)CO3
Canonical SMILES CN1C(=O)CC2=CC3=C(C=C21)C(=O)CO3

Introduction

Structural Characterization

Molecular Architecture

The compound belongs to the furoindole class, characterized by a fused furan (oxygen-containing) and indole (nitrogen-containing) ring system. Key structural features include:

  • Furan ring: Partially saturated at positions 2,3,6,7 (tetrahydro).

  • Substituents:

    • Methyl group at position 5.

    • Ketone groups (dioxo) at positions 3 and 6.

  • Molecular formula: C11H9NO3\text{C}_{11}\text{H}_{9}\text{NO}_{3}.

  • Molecular weight: 215.20 g/mol .

Table 1: Structural Comparison with Related Furoindoles

Compound NameCAS NumberMolecular FormulaKey Substituents
5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole851682-14-9C11H9NO3\text{C}_{11}\text{H}_{9}\text{NO}_{3}5-Me, 3,6-dioxo
5-Methyl-5H,6H,7H-furo[2,3-f]indol-6-one851682-16-1C11H9NO2\text{C}_{11}\text{H}_{9}\text{NO}_{2}5-Me, 6-ketone
Methyl 5H-furo[2,3-f]indole-6-carboxylate101795489C12H9NO3\text{C}_{12}\text{H}_{9}\text{NO}_{3}6-COOMe, 5-H

Synthesis and Reactivity

Example Reaction Scheme:

  • Starting Material: 5-Methylindole-3-carbaldehyde.

  • Cyclization: Treatment with pyruvic acid (CH3COCOOH\text{CH}_{3}\text{COCOOH}) in trifluoroacetic acid (TFA) catalyzes furan ring formation.

  • Oxidation: Selective oxidation at positions 3 and 6 using KMnO4\text{KMnO}_{4} or CrO3\text{CrO}_{3} .

Physicochemical Properties

Experimental Data

  • Solubility: Predicted to be sparingly soluble in water due to nonpolar fused rings; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Spectroscopic Features:

    • IR: Strong absorption bands at 1700–1750 cm1^{-1} (C=O stretching), 1600 cm1^{-1} (aromatic C=C) .

    • NMR:

      • 1H^1\text{H}: δ 2.5 ppm (s, 3H, CH3_3), δ 6.8–7.5 ppm (aromatic protons).

      • 13C^{13}\text{C}: δ 185–190 ppm (C=O), δ 110–150 ppm (aromatic carbons) .

Table 2: Comparative Spectral Data

CompoundIR (C=O, cm1^{-1})1H^1\text{H} NMR (δ, ppm)
5-Methyl-3,6-dioxo-...1710, 17352.5 (s, CH3_3), 6.9–7.4 (m, Ar-H)
Methyl 2,3-dioxo-1H-indole-6-carboxylate1705, 17403.9 (s, OCH3_3), 7.1–7.6 (m, Ar-H)
CompoundBioactivityMechanism
5,6-DibromotryptamineAnticancer, anti-PLA2DNA intercalation
FascaplysinAntiproliferativeCDK4 inhibition
N-Alkoxy indole-3-carbinol (I3C)Breast cancer cell cycle arrestDownregulation of CDK6

Future Directions

  • Synthetic Optimization: Develop scalable methods using green chemistry principles.

  • Pharmacological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory potential.

  • Structural Modifications: Explore derivatives with enhanced solubility and target specificity.

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